Trypan red
Description
Structure
2D Structure
Properties
CAS No. |
574-64-1 |
|---|---|
Molecular Formula |
C32H24N6NaO15S5 |
Molecular Weight |
915.9 g/mol |
IUPAC Name |
pentasodium;3-amino-4-[[4-[4-[(2-amino-3,6-disulfonatonaphthalen-1-yl)diazenyl]-3-sulfonatophenyl]phenyl]diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C32H24N6O15S5.Na/c33-29-27(57(48,49)50)14-18-11-21(54(39,40)41)6-8-23(18)31(29)37-35-20-4-1-16(2-5-20)17-3-10-25(26(13-17)56(45,46)47)36-38-32-24-9-7-22(55(42,43)44)12-19(24)15-28(30(32)34)58(51,52)53;/h1-15H,33-34H2,(H,39,40,41)(H,42,43,44)(H,45,46,47)(H,48,49,50)(H,51,52,53); |
InChI Key |
URPDBIFNWBLBHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)N=NC3=C4C=CC(=CC4=CC(=C3N)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC5=C6C=CC(=CC6=CC(=C5N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+] |
Other CAS No. |
574-64-1 |
Synonyms |
trypan red |
Origin of Product |
United States |
Historical and Conceptual Foundations of Trypan Red Research
Genesis of Trypan Red: Early Contributions to Chemotherapy
The creation of this compound emerged from a broader scientific endeavor to identify chemical compounds capable of selectively targeting disease-causing microorganisms.
Paul Ehrlich, a Nobel laureate, is credited with coining the terms "chemotherapy" and "magic bullet" (German: Zauberkugel), concepts that revolutionized the approach to treating infectious diseases wikipedia.orgjameslindlibrary.orgkinampark.com. Ehrlich's central hypothesis was to discover a "Therapia sterilisans magna," a treatment capable of eradicating all disease pathogens within a host without causing harm to the host's healthy cells nih.govwikipedia.org. His research was rooted in his extensive work with synthetic dyestuffs, observing their specific staining properties in various tissues jameslindlibrary.orgkinampark.com. He theorized that if certain dyes could selectively bind to specific cellular structures, then chemical modifications could transform these dyes into agents that would specifically bind to and kill microbes jameslindlibrary.org. This compound represented an early and notable success in Ehrlich's quest for these "magic bullets" nih.govbritannica.comsciencehistory.org.
This compound originated from a class of compounds known as benzopurpurine azo dyes animalresearch.info. Earlier attempts with related dyes, such as "Nagana Red," demonstrated weak trypanocidal properties, partly attributed to their low solubility, which hindered their absorption into the bloodstream researchgate.netnih.gov. To overcome this limitation, Ludwig Benda, working at Cassella & Co. in 1903, successfully enhanced the solubility of one of these benzopurpurine dyes through a process called sulfonation animalresearch.inforesearchgate.netresearchgate.net. Sulfonation was a well-established chemical method for improving the applicability of dyestuffs at the time animalresearch.info. The resulting more soluble product was subsequently named this compound animalresearch.info.
In their collaborative efforts, Paul Ehrlich and Japanese microbiologist Kiyoshi Shiga conducted extensive experiments, testing hundreds of dyes on mice infected with trypanosomes, the protozoan parasites responsible for sleeping sickness wikipedia.orgsciencehistory.orgsmj.org.sg. In 1904, they successfully synthesized this compound wikipedia.orgsmj.org.sgmdpi.com. This compound marked a significant breakthrough as it was the first drug to demonstrate activity against trypanosomal infections in mice britannica.com. Specifically, this compound proved to be both curative and prophylactic against Trypanosoma equinum infections in murine models researchgate.netnih.govresearchgate.netmdpi.commdpi-res.com. However, its efficacy was noted to be limited, as it was found to be ineffective against other trypanosome species and in other animal hosts researchgate.netnih.govscielo.br. Nevertheless, these initial studies with this compound established a fundamental principle: the chemical modification of dye structures could lead to effective treatments for diseases scielo.br.
Table 1: Early Efficacy of this compound
| Target Organism | Animal Model | Outcome | Citation |
| Trypanosoma equinum | Mice | Curative and Prophylactic | researchgate.netnih.govresearchgate.netmdpi.commdpi-res.com |
| Other Trypanosome Species | Various | Ineffective | researchgate.netnih.govscielo.br |
This compound's Role in the Discovery and Characterization of the Blood-Brain Barrier
Beyond its chemotherapeutic implications, this compound played a crucial, albeit often less recognized, role in the early investigations into the unique physiological barrier protecting the central nervous system.
The concept of a barrier between the brain and the rest of the body began to emerge around the early 1900s thno.orgbauerhartzlab.org. Pioneering experiments involving the systemic injection of various dyes demonstrated a striking phenomenon: while these dyes stained most bodily tissues, they notably failed to penetrate the central nervous system (CNS) thno.orgnih.govnih.govresearchgate.net. Among these early observations, Franke (1905) specifically reported that this compound did not enter the brain, despite staining other organs and tissues nih.govresearchgate.net. Similarly, Bouffard (1906) made analogous findings with methylene (B1212753) blue, noting its exclusion from nervous tissue nih.govresearchgate.net. These initial findings provided compelling evidence for a distinct barrier system within the brain and CNS, differentiating it from the permeability observed in other parts of the body thno.org.
While often less frequently cited, the studies by Bouffard (1906) and Franke (1905) were foundational in demonstrating the exclusion of dyes, including methylene blue and this compound, from brain tissue thno.orgnih.govnih.govresearchgate.net. Subsequently, Goldmann (1909, 1913) conducted influential experiments, often credited with the first clear demonstrations of dye exclusion from the brain when injected systemically nih.govnih.gov. Goldmann observed that parenterally administered trypan blue did not stain the brain, whereas direct injection into the subarachnoid space resulted in brain staining nih.gov. These collective seminal studies, which utilized trypan dyes and other colored compounds, were instrumental in establishing the existence of a unique barrier system that regulates the passage of substances between the blood and the central nervous system thno.orgbauerhartzlab.org.
Table 2: Key Researchers and Their Contributions to Blood-Brain Barrier Understanding with Trypan Dyes
| Researcher | Year(s) | Dye Used | Key Observation | Citation |
| Franke | 1905 | This compound | Did not enter brain, stained other tissues | nih.govresearchgate.net |
| Bouffard | 1906 | Methylene Blue | Did not stain nervous tissue, stained other tissues | nih.govresearchgate.net |
| Goldmann | 1909, 1913 | Trypan Blue | Systemic injection excluded from brain; intrathecal injection stained brain | nih.govnih.gov |
Biological and Cellular Interactions of Trypan Red
Trypanocidal Activity and Efficacy Spectrum
Trypan Red was among the pioneering synthetic compounds investigated for their ability to combat parasitic infections, particularly those caused by trypanosomes.
This compound, synthesized by Ludwig Benda in 1903, demonstrated significant efficacy against Trypanosoma equinum in experimental murine models. It was found to possess both curative and prophylactic properties against infections caused by this specific parasite species in mice mdpi.comresearchgate.netmdpi-res.comresearchgate.netirjmets.com. Early experiments by Paul Ehrlich and Kiyoshi Shiga in 1904 highlighted its activity against trypanosomal infections in mice, with T. equinum being a key target britannica.comscielo.brresearchgate.net. This discovery was heralded as a landmark achievement, representing "the classic first cure of an experimentally produced disease by administration of a single dose of a synthetic organic substance of known chemical composition" mdpi.commdpi-res.com.
Despite its initial success against T. equinum, the efficacy of this compound was found to be highly species-specific and limited in broader applications. It proved ineffective against other Trypanosoma species researchgate.netresearchgate.net. Notably, it showed no efficacy against Trypanosoma brucei in any animal model irjmets.comscielo.br. A derivative of this compound, the 7-amino compound, was tested in Africa by Robert Koch but yielded unsuccessful results mdpi.com. Furthermore, while effective against T. equinum in mice, its utility did not extend to other animals infected with the same parasite scielo.br. For potential human therapeutic use, this compound exhibited an unacceptably high level of toxicity researchgate.net. Human African trypanosomiasis (sleeping sickness) is caused by Trypanosoma brucei rhodesiense and T. b. gambiense, while various animal trypanosomiasis forms are caused by species such as T. congolense, T. vivax, T. evansi, T. simiae, and T. b. brucei (the latter being non-pathogenic to humans) mdpi.comnih.govwho.int. The ineffectiveness of this compound against human-pathogenic Trypanosoma brucei species and its inherent toxicity significantly curtailed its clinical development.
The following table summarizes the documented efficacy spectrum of this compound:
| Trypanosoma Species | Efficacy in Murine Models | Efficacy in Other Animals | Human Pathogen | Reference |
| T. equinum | Curative & Prophylactic | Ineffective | No | mdpi.comresearchgate.netmdpi-res.comresearchgate.netirjmets.comscielo.br |
| T. brucei | Ineffective | Ineffective | Yes (T. b. rhodesiense, T. b. gambiense) | irjmets.comscielo.brmdpi.comnih.govwho.int |
| Other Trypanosoma species | Ineffective | Ineffective | Varies | researchgate.netresearchgate.net |
Investigations into this compound's properties demonstrated its capacity for both prophylaxis and cure in murine models challenged with T. equinum mdpi.comresearchgate.netmdpi-res.comresearchgate.netirjmets.com. The compound was observed to effectively eliminate parasitemia in these infected animals researchgate.net. However, a notable observation during these trials was that mice treated with this compound retained a distinct red coloration for extended periods, sometimes weeks or even months. This persistent staining was a considerable drawback, particularly for any consideration of its use in human therapy researchgate.net.
Cellular Uptake and Permeability Mechanisms
The interaction of this compound with cellular membranes is a fundamental aspect of its biological activity, particularly its application in cell viability assessment.
This compound, akin to Trypan Blue, functions as a membrane-impermeant vital stain aatbio.comaatbio.comulab360.cominterchim.fr. The underlying principle of dye exclusion assays, which utilize such compounds, is predicated on the integrity of the cell membrane. Live cells, possessing intact and functional plasma membranes, actively exclude these dyes, preventing their entry into the cytoplasm aatbio.comaatbio.comulab360.cominterchim.frnih.govsci-hub.seslideshare.netresearchgate.net. Conversely, in dead or compromised cells, the membrane integrity is lost, allowing the dye to permeate and stain the intracellular components aatbio.comnih.govsci-hub.seslideshare.net. Consequently, in these assays, viable cells retain a clear cytoplasm, while nonviable cells absorb the dye and appear colored (e.g., red for this compound) aatbio.comnih.govsci-hub.seslideshare.net.
Modern formulations, such as this compound Plus™, have been developed to offer improved characteristics compared to traditional Trypan Blue. This compound Plus™ is reported to be less cytotoxic to cells and exerts minimal impact on cell surface receptors, including G-protein coupled receptors (GPCRs) aatbio.comulab360.cominterchim.fr. An additional advantage of this compound Plus™ is that it facilitates clearer microscopic observation of cells, a challenge sometimes encountered with Trypan Blue aatbio.comulab360.cominterchim.fr. Furthermore, this compound Plus™ has been observed to prevent the leakage of fluorescent dyes from cells and may potentially inhibit the activity of drug-efflux pumps due to the presence of a probenecid-like moiety, although its precise cellular mechanism in this regard remains under investigation aatbio.comulab360.cominterchim.fr.
African trypanosomes, particularly in their bloodstream-form, exhibit a remarkably high rate of endocytic activity mdpi.comfieldlab.org. This extensive endocytosis is crucial for processes such as the rapid recycling of the variant surface glycoprotein (B1211001) (VSG) and the efficient clearance of antibodies from the parasite's surface fieldlab.org. While the direct mechanism of this compound's entry into trypanosomes is not explicitly detailed as "massive endocytosis" in all contexts, the historical development of trypanocidal dyes and their successors, such as suramin (B1662206), points towards endocytic pathways for the uptake of large, negatively charged molecules. Suramin, a derivative of trypan dyes, is known to be negatively charged at physiological pH, and its transport into trypanosomes, especially in the presence of blood serum proteins, occurs at a rate exceeding simple passive diffusion, suggesting a receptor-mediated endocytic process, possibly involving binding to low-density lipoprotein (LDL) cambridge.org.
In the early stages of chemotherapy research, dyes were particularly valuable because their efficient staining of parasites often correlated with effective compound uptake, allowing for comparative analysis between parasite and mammalian host cells fieldlab.org. This observation implies that trypanosomes possess specific or enhanced mechanisms for internalizing these compounds. The selective efficacy of this compound against T. equinum but its ineffectiveness against other Trypanosoma species and human pathogens, despite its general toxicity, suggests that the specific mechanisms of dye entry and cellular processing within different trypanosome species contribute significantly to its selective effects.
Potential Interactions with Drug-Efflux Pumps and Presence of Probenecid-like Moieties.ulab360.comaatbio.cominterchim.frinterchim.frcidsamexico.com
This compound Plus™ is suggested to potentially inhibit the activities of drug-efflux pumps. ulab360.comaatbio.cominterchim.frinterchim.frcidsamexico.com This potential inhibitory action is attributed to the presence of a probenecid-like moiety within its structure. ulab360.comaatbio.cominterchim.frinterchim.frcidsamexico.com Unlike probenecid, this compound Plus™ is neutral, highly soluble in water, and convenient for use, though its exact cellular mechanisms are still under investigation. ulab360.comaatbio.cominterchim.frinterchim.frcidsamexico.com Drug-efflux pumps, particularly ATP-binding cassette (ABC) transporters like ABCB1 (P-glycoprotein), ABCG2 (BCRP), and ABCC1 (MRP1), are known to actively transport various substrates, including chemotherapeutic drugs, out of cells, contributing to multidrug resistance. nih.govashpublications.org Organic anion transporters (OATs) and organic anion transporting polypeptides (OATPs) also play roles in the transport of organic anions. nih.govresearchgate.netrcsb.org
Cellular Responses and Biological Effects
Evaluation of Cell Viability and Cytotoxicity Profiles in Various Cell Lines.ulab360.comaatbio.cominterchim.frcidsamexico.comresearchgate.netre-place.bebanglajol.infoijbc.irresearchgate.netnih.govnih.gov
This compound Plus™ has been shown to exhibit minimal cell cytotoxicity, even at concentrations up to 1 mM. ulab360.comaatbio.cominterchim.frcidsamexico.com Recommended concentrations for use typically range from 0.25 to 0.75 mM, depending on the cell line. ulab360.cominterchim.frcidsamexico.com
Cell viability assays, such as the Trypan blue exclusion assay, Neutral Red uptake assay, and MTT assay, are commonly used to evaluate the cytotoxic potential of substances across various cell lines. researchgate.netre-place.bebanglajol.infoijbc.irresearchgate.netnih.govnih.gov These methods assess the integrity of cell membranes or metabolic activity to distinguish between viable and non-viable cells. researchgate.netbanglajol.infonih.gov For instance, the Trypan blue exclusion test relies on the principle that viable cells with intact membranes exclude the dye, while dead cells with compromised membranes take it up. banglajol.infoijbc.irresearchgate.netplos.org
Specific Inhibition of Enzymes, with a Focus on Fumarase and Absence of Effect on Urease.plos.orgscispace.comuomustansiriyah.edu.iqscienceinschool.orgwikipedia.orgliverpool.ac.ukfrontiersin.org
This compound, along with Trypan blue and Bayer 205, has demonstrated toxicity towards fumarase. scispace.com Fumarase (fumarate hydratase, FH) is an enzyme involved in the tricarboxylic acid (TCA) cycle, catalyzing the reversible hydration of fumarate (B1241708) to L-malate. frontiersin.orgbiorxiv.org Beyond its metabolic role, fumarase also participates in the DNA damage response, where its activity can be inhibited by fumarate itself, affecting histone demethylation and DNA repair pathways. frontiersin.orgbiorxiv.orgnih.gov The inhibition of fumarase by this compound suggests a potential interference with these crucial cellular processes. scispace.com
Conversely, this compound and related s-carbamide derivatives have been shown to have no toxic effect on urease. scispace.com Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) into carbon dioxide and ammonia, playing a role in various biological systems, including bacterial pathogenesis. uomustansiriyah.edu.iqscienceinschool.orgwikipedia.org The specificity of this compound's inhibitory action towards fumarase, while sparing urease, highlights its selective enzymatic interactions. scispace.com
Analysis of Potential Influence on Gene Expression (e.g., apoptosis-related genes) in Specific Cell Types (by analogy with Trypan Blue).researchgate.netresearchgate.netarvojournals.orgnih.govnih.gov
While direct studies on this compound's influence on gene expression are limited in the provided context, by analogy with Trypan blue, insights can be drawn. Trypan blue, a structurally similar dye, has been observed to affect cell viability and alter the expression of apoptosis-related and cell cycle arrest genes in certain cell types at higher concentrations. researchgate.netresearchgate.netarvojournals.org For example, in human retinal pigment epithelial (RPE) cells, higher concentrations of Trypan blue led to a reduction in cell viability and changes in the expression of genes such as p53 and p21, which are crucial in cell cycle control and apoptosis. researchgate.netresearchgate.net Similarly, in retinal ganglion cells (RGCs), Trypan blue at higher concentrations increased the expression of pro-apoptotic genes like Bax and cytochrome C, while reducing the expression of anti-apoptotic Bcl-2. arvojournals.org These findings suggest that compounds structurally related to this compound, like Trypan blue, can induce toxicity and modulate gene expression pathways, particularly those associated with programmed cell death. researchgate.netarvojournals.orgnih.govnih.gov
Protective Action Against Neurotropic Viruses in Experimental Models.nih.govnih.govmedchemexpress.comoup.comeuropeanreview.org
This compound has demonstrated protective action against neurotropic viruses in experimental models. nih.govnih.govmedchemexpress.com Studies have shown that intraperitoneal injection of this compound into mice significantly lowered the incidence of infection with the neurotropic MM virus. nih.govnih.gov This protective effect was observed even up to 29 days after the last dye injection, although it could be overcome by high concentrations of the virus. nih.govnih.gov Similar reductions in infection incidence were noted in cotton rats inoculated intraperitoneally with the MM virus. nih.govnih.gov In experiments involving intracerebral inoculation of MM virus or Lansing virus into mice, the dye's effect on infection incidence was smaller, but statistically significant for the Lansing virus. nih.govnih.gov The potential mechanism for this protective action may involve an alteration in the permeability of the blood-central nervous system barrier. nih.govnih.gov Other dyes, such as brilliant vital red and Congo red, also showed similar effectiveness. nih.govoup.com However, no protection was observed against a typical poliomyelitis virus when inoculated intraperitoneally in monkeys, though this experiment was considered insufficient for a critical evaluation. nih.govnih.gov
Table 1: Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 73031 nih.govnih.gov |
| Trypan Blue | 9562061 wikipedia.org36.112.1836.112.18 |
| Probenecid | 4945 rcsb.org |
| Fumarase | 123862 frontiersin.org |
| Urease | 172942 wikipedia.org |
| Fumarate | 444769 frontiersin.orgbiorxiv.orgnih.gov |
| L-Malate | 222944 frontiersin.org |
| Urea | 1183 plos.orguomustansiriyah.edu.iqscienceinschool.orgwikipedia.org |
| Ammonia | 222 uomustansiriyah.edu.iqscienceinschool.orgwikipedia.org |
| Carbon Dioxide | 280 uomustansiriyah.edu.iqscienceinschool.orgwikipedia.org |
| Bax | 23668791 arvojournals.org |
| Bcl-2 | 23668800 arvojournals.org |
| Cytochrome C | 16218731 arvojournals.org |
| p53 | 116942 researchgate.netresearchgate.netnih.gov |
| p21 | 116941 researchgate.netresearchgate.net |
| MM Virus | - |
| Lansing Virus | - |
| Brilliant Vital Red | 119565 nih.gov |
| Congo Red | 11315 oup.com |
| Bayer 205 (Suramin) | 5362 wikipedia.org |
Potential Interactions with Drug-Efflux Pumps and Presence of Probenecid-like Moieties.
This compound Plus™ is suggested to potentially inhibit the activities of drug-efflux pumps. ulab360.comaatbio.cominterchim.frinterchim.frcidsamexico.com This potential inhibitory action is attributed to the presence of a probenecid-like moiety within its structure. ulab360.comaatbio.cominterchim.frinterchim.frcidsamexico.com Unlike probenecid, this compound Plus™ is neutral, highly soluble in water, and convenient for use, though its exact cellular mechanisms are still under investigation. ulab360.comaatbio.cominterchim.frinterchim.frcidsamexico.com Drug-efflux pumps, particularly ATP-binding cassette (ABC) transporters like ABCB1 (P-glycoprotein), ABCG2 (BCRP), and ABCC1 (MRP1), are known to actively transport various substrates, including chemotherapeutic drugs, out of cells, contributing to multidrug resistance. nih.govashpublications.org Organic anion transporters (OATs) and organic anion transporting polypeptides (OATPs) also play roles in the transport of organic anions. nih.govresearchgate.netrcsb.org
Cellular Responses and Biological Effects
Evaluation of Cell Viability and Cytotoxicity Profiles in Various Cell Lines.
This compound Plus™ has been shown to exhibit minimal cell cytotoxicity, even at concentrations up to 1 mM. ulab360.comaatbio.cominterchim.frcidsamexico.com Recommended concentrations for use typically range from 0.25 to 0.75 mM, depending on the cell line. ulab360.cominterchim.frcidsamexico.com
Cell viability assays, such as the Trypan blue exclusion assay, Neutral Red uptake assay, and MTT assay, are commonly used to evaluate the cytotoxic potential of substances across various cell lines. researchgate.netre-place.bebanglajol.infoijbc.irresearchgate.netnih.govnih.gov These methods assess the integrity of cell membranes or metabolic activity to distinguish between viable and non-viable cells. researchgate.netbanglajol.infonih.gov For instance, the Trypan blue exclusion test relies on the principle that viable cells with intact membranes exclude the dye, while dead cells with compromised membranes take it up. banglajol.infoijbc.irresearchgate.netplos.org
Specific Inhibition of Enzymes, with a Focus on Fumarase and Absence of Effect on Urease.
This compound, along with Trypan blue and Bayer 205, has demonstrated toxicity towards fumarase. scispace.com Fumarase (fumarate hydratase, FH) is an enzyme involved in the tricarboxylic acid (TCA) cycle, catalyzing the reversible hydration of fumarate to L-malate. frontiersin.orgbiorxiv.org Beyond its metabolic role, fumarase also participates in the DNA damage response, where its activity can be inhibited by fumarate itself, affecting histone demethylation and DNA repair pathways. frontiersin.orgbiorxiv.orgnih.gov The inhibition of fumarase by this compound suggests a potential interference with these crucial cellular processes. scispace.com
Conversely, this compound and related s-carbamide derivatives have been shown to have no toxic effect on urease. scispace.com Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia, playing a role in various biological systems, including bacterial pathogenesis. uomustansiriyah.edu.iqscienceinschool.orgwikipedia.org The specificity of this compound's inhibitory action towards fumarase, while sparing urease, highlights its selective enzymatic interactions. scispace.com
Analysis of Potential Influence on Gene Expression (e.g., apoptosis-related genes) in Specific Cell Types (by analogy with Trypan Blue).
While direct studies on this compound's influence on gene expression are limited in the provided context, by analogy with Trypan blue, insights can be drawn. Trypan blue, a structurally similar dye, has been observed to affect cell viability and alter the expression of apoptosis-related and cell cycle arrest genes in certain cell types at higher concentrations. researchgate.netresearchgate.netarvojournals.org For example, in human retinal pigment epithelial (RPE) cells, higher concentrations of Trypan blue led to a reduction in cell viability and changes in the expression of genes such as p53 and p21, which are crucial in cell cycle control and apoptosis. researchgate.netresearchgate.net Similarly, in retinal ganglion cells (RGCs), Trypan blue at higher concentrations increased the expression of pro-apoptotic genes like Bax and cytochrome C, while reducing the expression of anti-apoptotic Bcl-2. arvojournals.org These findings suggest that compounds structurally related to this compound, like Trypan blue, can induce toxicity and modulate gene expression pathways, particularly those associated with programmed cell death. researchgate.netarvojournals.orgnih.govnih.gov
Protective Action Against Neurotropic Viruses in Experimental Models.
This compound has demonstrated protective action against neurotropic viruses in experimental models. nih.govnih.govmedchemexpress.com Studies have shown that intraperitoneal injection of this compound into mice significantly lowered the incidence of infection with the neurotropic MM virus. nih.govnih.gov This protective effect was observed even up to 29 days after the last dye injection, although it could be overcome by high concentrations of the virus. nih.govnih.gov Similar reductions in infection incidence were noted in cotton rats inoculated intraperitoneally with the MM virus. nih.govnih.gov In experiments involving intracerebral inoculation of MM virus or Lansing virus into mice, the dye's effect on infection incidence was smaller, but statistically significant for the Lansing virus. nih.govnih.gov The potential mechanism for this protective action may involve an alteration in the permeability of the blood-central nervous system barrier. nih.govnih.gov Other dyes, such as brilliant vital red and Congo red, also showed similar effectiveness. nih.govoup.com However, no protection was observed against a typical poliomyelitis virus when inoculated intraperitoneally in monkeys, though this experiment was considered insufficient for a critical evaluation. nih.govnih.gov
Methodological Applications in Academic Research
Trypan Red as a Vital Stain
This compound, structurally related to Trypan blue, is employed as a vital dye in numerous biological assays. The principle behind its use as a vital stain is based on cell membrane integrity.
The fundamental principle of this compound staining for distinguishing live and dead cells in in vitro studies relies on the selective permeability of intact cell membranes. Live cells, possessing an undamaged plasma membrane, actively exclude the large, negatively charged this compound molecule, thus remaining unstained. In contrast, dead or compromised cells with damaged or permeable membranes allow the dye to pass through and bind to intracellular proteins, resulting in a distinct staining of the cytoplasm, typically appearing blue or reddish-blue depending on the specific dye variant and concentration. fishersci.cafishersci.cafishersci.co.uknih.govciteab.com
The methodology generally involves mixing a cell suspension with a diluted solution of this compound, commonly at concentrations such as 0.4% (w/v). Following a brief incubation period, typically ranging from 3 to 5 minutes at room temperature, the mixture is visually examined. This examination is often performed using a hemocytometer under a light microscope, where unstained cells are counted as viable, and stained cells are enumerated as non-viable. fishersci.co.uknih.govciteab.com It is crucial to adhere to the recommended incubation times, as prolonged exposure to the dye can lead to its uptake by live cells, potentially resulting in an overestimation of dead cells. fishersci.canih.govwikipedia.org
The this compound exclusion assay is a widely recognized and fundamental method integrated into standard cell viability assessments across various research disciplines. fishersci.cafishersci.co.uknih.govciteab.comwikipedia.orgwikipedia.orgwikidata.org It serves as a routine procedure for determining cell number and viability in a cell suspension prior to subsequent experimental manipulations, such as cell culture, drug treatment, or transplantation. fishersci.co.ukwikipedia.org
While the manual method using a hemocytometer is straightforward and cost-effective, it can be prone to operator subjectivity and variability, particularly when dealing with large sample sizes. nih.govciteab.comwikipedia.org To enhance accuracy and throughput, automated cell counters have been developed that utilize the this compound exclusion principle, integrating fluorescence imaging and software for rapid and precise cell viability measurements. wikidata.orgamericanelements.com The this compound exclusion assay is categorized as a dye exclusion assay, a broad class of methods for assessing cell viability based on membrane integrity. citeab.comnih.gov
This compound, often used interchangeably with Trypan blue in this context, plays a significant role in the ex vivo assessment of corneal endothelium morphology, typically in combination with other vital stains such as Alizarin Red S. fishersci.sewikipedia.orgfishersci.cafishersci.carmreagents.com This dual staining technique is particularly valuable for visualizing and evaluating the health and structural integrity of endothelial cells, which are crucial for maintaining corneal transparency.
The methodology involves sequential staining of the isolated corneal endothelium. For instance, a common protocol may include staining with 0.25% this compound (or Trypan blue) followed by 0.5% Alizarin Red S. fishersci.sewikipedia.orgfishersci.ca this compound selectively stains non-viable endothelial cells or areas with compromised cell membranes, indicating cell death or damage. Alizarin Red S, on the other hand, stains the cell borders, allowing for clear demarcation and visualization of individual endothelial cells. fishersci.sewikipedia.orgfishersci.carmreagents.com
This combined staining enables the quantitative analysis of several key morphological features of the corneal endothelium, including:
Mean Cell Density (MCD): The number of cells per unit area.
Mean Cell Area (MCA): The average size of individual cells.
Polymegathism: The variation in cell size, often expressed as the coefficient of variation of cell area.
Pleomorphism: The percentage of cells with a hexagonal shape, which is indicative of a healthy and uniform endothelial mosaic. fishersci.sefishersci.cafishersci.carmreagents.com
For example, in a study evaluating canine corneal endothelial cells ex vivo, the combination of 0.25% Trypan blue and 0.5% Alizarin Red (pH 4.2) allowed for clear visualization and calculation of these parameters. Mean ± standard deviation outcomes included an MCD of 2544 ± 541 cells/mm², an MCA of 431 ± 97 µm², polymegathism of 17 ± 2%, and pleomorphism of 84 ± 3%. fishersci.se Similarly, in sheep corneal endothelium studies, this dual staining facilitated the analysis of cell morphology across different corneal regions, revealing a predominance of 6-sided cells. fishersci.carmreagents.com
Table 1: Canine Corneal Endothelium Morphological Features (Ex Vivo) fishersci.se
| Morphological Feature | Mean ± Standard Deviation | Range |
| Mean Cell Density (MCD) | 2544 ± 541 cells/mm² | 1750-3922 cells/mm² |
| Mean Cell Area (MCA) | 431 ± 97 µm² | 251-626 µm² |
| Polymegathism | 17 ± 2% | 14%-22% |
| Pleomorphism | 84 ± 3% | 80%-90% |
Table 2: Sheep Corneal Endothelium Cell Morphology (Ex Vivo) fishersci.carmreagents.com
| Corneal Region | Percentage of 6-sided cells (%) | Percentage of 5-sided cells (%) | Percentage of 7-sided cells (%) |
| Central | 74.34 | 12.02 | 13.64 |
| Superior | 74.28 | 12.01 | 13.71 |
| Inferior | 74.19 | 12.05 | 13.76 |
| Temporal | 74.14 | 11.42 | 14.43 |
| Nasal | 74.72 | 13.54 | 11.73 |
This compound, specifically Trypan blue, which is known to emit strong red fluorescence upon binding, has been effectively utilized for the selective staining and quantitative analysis of cell wall morphological changes in yeast cells, particularly Saccharomyces cerevisiae. fishersci.ca36.112.1836.112.1836.112.18benchchem.com This staining mechanism involves binding to key cell wall components such as chitin (B13524) and yeast glucan. 36.112.1836.112.1836.112.18benchchem.com
The application of this compound in this context facilitates detailed cell wall analysis through advanced microscopy techniques like confocal and super-resolution microscopy. fishersci.ca36.112.1836.112.1836.112.18benchchem.com Confocal microscopy, with its optical sectioning capabilities, enables the generation of three-dimensional (3D) renderings of yeast cells. This allows for the precise quantification of parameters such as cell size and cell wall volume. fishersci.ca36.112.1836.112.18 This methodological approach has proven valuable for investigating morphological adaptations of yeast cells under various environmental or chemical stresses, such as growth under anaerobic conditions or in the presence of specific chemicals. It offers a robust tool for morphological investigations and high-throughput screening assays in yeast research. fishersci.ca36.112.1836.112.18
Application in Toxicity and Cytotoxicity Assessments
This compound, through its exclusion principle, is a fundamental tool in assessing cellular toxicity and cytotoxicity, often serving as a comparative standard for other established assays.
The this compound exclusion assay is a widely employed membrane integrity assay in the field of toxicology for assessing cytotoxicity. fishersci.cafishersci.co.ukwikipedia.orgnih.gov Its performance and sensitivity are frequently evaluated in comparative studies against other established in vitro cytotoxicity assays, such as the Neutral Red Uptake (NRU) assay and the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. wikipedia.org
Each of these assays measures different aspects of cellular health and viability:
This compound Exclusion Assay: Primarily assesses the integrity of the cell membrane. Cells with compromised membranes, indicative of cell death, allow the dye to enter. fishersci.cafishersci.co.uknih.govciteab.com
Neutral Red Uptake (NRU) Assay: Evaluates the functional integrity of lysosomes. Living cells actively take up neutral red and concentrate it within their lysosomes. A reduction in dye uptake signifies lysosomal damage or impaired cell viability.
MTT Assay: Measures mitochondrial metabolic activity. Viable cells convert the soluble yellow tetrazolium salt MTT into insoluble purple formazan (B1609692) crystals through the action of mitochondrial succinate (B1194679) dehydrogenase. The amount of formazan produced is directly proportional to the number of metabolically active cells. citeab.com
Comparative studies have revealed that while these assays generally correlate in assessing cytotoxicity, their sensitivities can vary depending on the specific chemical compound and the duration of exposure. For instance, the this compound exclusion assay, which relies on irreversible membrane damage, might be less sensitive in detecting early stages of cellular stress or damage compared to assays that measure metabolic activity (like MTT) or lysosomal function (like NRU), as these cellular functions can be affected before membrane integrity is completely lost. wikipedia.org
Some research indicates a high correlation between IC50 (half maximal inhibitory concentration) values obtained from this compound exclusion and other assays for a wide range of chemicals. However, it has also been noted that different cytotoxicity assays can yield divergent results due to variations in the mechanism of cytotoxicity being measured or potential interferences from the test compounds with the assay's biochemical reactions. For example, certain compounds may directly interfere with the MTT assay's chemistry, making the NRU assay a more reliable alternative in such specific instances. Consequently, it is often recommended to employ a combination of different cell viability assays to ensure comprehensive and reliable assessment of cytotoxic effects. citeab.com
Mechanistic Studies and Molecular Interactions of Trypan Red
Proposed Mechanisms of Trypanocidal Action
The trypanocidal activity of Trypan Red and structurally related compounds is believed to stem from their ability to interfere with essential metabolic pathways of the parasite. Research has focused on specific molecular interactions that disrupt vital enzymatic functions, leading to the parasite's death.
Hypothesized Inhibition of Key Parasitic Enzymes, such as Pyruvate (B1213749) Kinases
A primary proposed mechanism for the trypanocidal effects of compounds structurally similar to this compound is the inhibition of key enzymes in the parasite's glycolysis pathway. nih.govelifesciences.orgelifesciences.org African trypanosomes, the causative agents of sleeping sickness, are heavily reliant on glycolysis for their energy metabolism within their mammalian host. nih.govelifesciences.orgelifesciences.org Pyruvate kinase (PYK) is a particularly attractive target as it catalyzes the final, irreversible step in glycolysis—the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate. nih.govelifesciences.org Pharmacological inhibition of this enzyme leads to a depletion of ATP, cell growth arrest, and ultimately, parasite death. researchgate.net Studies on the trypanocidal drug Suramin (B1662206) and other mimetics of Trypan Blue, a dye structurally related to this compound, have identified them as inhibitors of pyruvate kinases. nih.govelifesciences.org This inhibition disrupts the parasite's ability to generate energy, which is a critical vulnerability. nih.govelifesciences.orgelifesciences.org
Molecular Binding to Adenosine (B11128)/ATP Binding Sites in Enzymes
Further investigation into the inhibition of pyruvate kinase reveals a specific mode of molecular interaction. It has been shown that Trypan Blue mimetics, such as Suramin, bind to the adenosine site on the enzyme. nih.govelifesciences.org The molecular recognition of adenosine 5'-triphosphate (ATP) is crucial for the function of a vast number of proteins and enzymes. nih.gov These binding sites often feature specific intermolecular interactions, including hydrogen bonding, π-π stacking, and cation-π interactions, which stabilize the binding of the adenine (B156593) moiety. nih.gov By binding to this adenosine/ATP site, this compound analogues can act as competitive inhibitors, preventing the natural substrate from binding and effectively halting the enzyme's catalytic activity. This targeted binding at a crucial functional site underscores a key molecular mechanism behind the compound's trypanocidal properties.
Elucidation of Endocytosis' Role in Parasite-Specific Drug Effects
Endocytosis is a vital process for parasitic protists, essential for nutrient acquisition, defense mechanisms, and maintaining the plasma membrane. nih.gov In parasites like Plasmodium spp., endocytosis is crucial for the degradation of host cell hemoglobin, a process indispensable for parasite development. nih.gov Blocking steps related to endocytosis can impair parasite growth and lead to its death. nih.gov This cellular process represents a potential pathway for the uptake of chemotherapeutic agents. The internalization of drugs via endocytosis can concentrate the compound within the parasite, delivering it to intracellular targets. For anaerobic parasites, the energy required for endocytosis is primarily derived from glycolytic activity. nih.gov Therefore, endocytosis is not only a potential route of entry for drugs like this compound but also a process that relies on the very metabolic pathway that these drugs inhibit, potentially creating a synergistic effect on parasite viability.
Interactions with Proteins and Biomolecules
The interaction of this compound with proteins and other biomolecules significantly influences its biological activity. These interactions are governed by the dye's molecular structure and affect its bioavailability and mode of action.
Effects of Protein Adsorption or Combination on Dye Toxicity and Bioavailability
This compound and related dyes are known to interact with proteins, a phenomenon that can modulate their biological effects. researchgate.net The formation of a "protein corona" around a compound can alter its properties and behavior in a biological system. nih.gov Studies using Trypan Blue have shown that it binds nonspecifically to proteins like bovine serum albumin (BSA). researchgate.net This adsorption can affect the dye's availability to the target parasite. When bound to serum proteins, the dye may be less free to enter the parasite and interact with its intracellular targets. The microelectrostatic field of a protein can cause the aggregation of dye molecules on its surface, a process that follows the Langmuir monolayer adsorption model. researchgate.net The extent of this binding varies depending on the specific protein. researchgate.net This protein adsorption is a critical factor, as it can either sequester the dye, reducing its immediate toxicity, or potentially act as a carrier, influencing its distribution within the host.
| Protein | Adsorption Ratio of Trypan Blue | Adsorption Constant (K) |
| Bovine Serum Albumin (BSA) | 14.8 | 7.17 x 10⁵ |
| Ovalbumin (OVA) | 8.4 | 4.88 x 10⁶ |
| Hemoglobin (Hb) | 2.8 | 4.85 x 10⁶ |
| Human γ-globulin (γ-G) | 27.6 | 2.99 x 10⁶ |
This table presents data on the interaction of Trypan Blue, a compound structurally related to this compound, with various proteins. The data is derived from studies using the microphase adsorption‐spectral correction (MPASC) technique. researchgate.net
Comparative Analysis of Self-Assembly and Protein Complexation Properties with Structurally Related Dyes
The ability of a dye to interact with proteins is closely linked to its capacity for self-assembly into supramolecular structures. researchgate.netnih.gov A comparative analysis of Trypan Blue with structurally related dyes like Congo Red and Evans Blue reveals how subtle changes in molecular geometry affect these properties. researchgate.net Congo Red and Evans Blue are known to form stable, ribbon-like supramolecular organizations, a property that correlates with their ability to form complexes with proteins. researchgate.net In contrast, Trypan Blue's self-assembly is considered defective. researchgate.net
This difference is attributed to its molecular structure. Trypan Blue exhibits greater non-planarity compared to Congo Red and Evans Blue. researchgate.net The close proximity of the charged sulfonic groups to the diazo group in Trypan Blue induces a rotation around the azo bonds, disturbing the planarity of the molecule's hydrophobic region. researchgate.netresearchgate.net This non-planarity hinders effective self-assembly and, consequently, inhibits its reactivity with proteins. researchgate.net While Congo Red can form stable complexes with certain proteins, Trypan Blue's ability to do so is poor. researchgate.net The capacity for a dye to form a cohesive, ribbon-shaped supramolecular structure appears to be a key determinant for its ability to adhere to and interact with proteins. nih.gov
| Feature | Congo Red | Evans Blue | Trypan Blue |
| Molecular Structure | Planar (except for central bond) | Planar (except for central bond) | Non-planar at diazo bonds |
| Self-Assembly | Forms stable, ribbon-like structures | Forms stable, ribbon-like structures | Defective self-assembly |
| Protein Complexation | Effective, forms stable complexes | Forms polymolecular complexes | Poor complexation capability |
This table compares the structural and complexation properties of Trypan Blue with the related dyes Congo Red and Evans Blue, highlighting how molecular planarity influences self-assembly and protein interaction. researchgate.netresearchgate.net
Structure-Activity Relationships
Influence of Sulfonation on Aqueous Solubility and Biological Efficacy
The presence and placement of sulfonate (−SO₃H) groups on the this compound molecule are critical factors that govern its physicochemical properties and subsequent biological interactions. This compound, a polysulfonated dye, contains sulfonic acid groups that significantly enhance its aqueous solubility. chemrxiv.org These anionic groups are highly polar and readily ionize in aqueous environments, rendering the molecule soluble in water, a crucial attribute for its use in biological systems.
The table below summarizes the impact of sulfonation on the key properties of this compound.
| Property | Effect of Sulfonation | Scientific Rationale |
| Aqueous Solubility | High | The polar, ionizable sulfonate groups increase the hydrophilicity of the molecule, allowing it to dissolve in water. |
| Biological Efficacy | Modulated | The position of sulfonate groups affects molecular planarity, which is crucial for binding to target biomolecules. Steric hindrance from sulfonate groups can reduce binding affinity. |
| Molecular Conformation | Influences Planarity | Sulfonate groups, particularly when located near the azo bonds, can cause steric strain that forces the molecule into a non-planar conformation. |
Structural Similarities and Analogies with Congo Red and Evans Blue
This compound belongs to the family of bis-azo dyes, which also includes the well-studied compounds Congo Red and Evans Blue. These dyes share a common structural scaffold characterized by two azo groups linking aromatic moieties, but they differ in their substituent groups, which leads to distinct properties and biological activities.
Congo Red and Evans Blue are known for their relatively planar molecular structures, with the exception of some torsion around the central biphenyl (B1667301) bond. researchgate.netnih.gov This planarity is a key factor in their ability to self-assemble and interact with various proteins, most notably amyloid fibrils. researchgate.netresearchgate.net Evans Blue, an isomer of Trypan Blue, maintains a largely planar conformation, which facilitates its self-assembly and complexation with proteins like albumin. nih.govresearchgate.net
In contrast, this compound, much like its close relative Trypan Blue, is considered to be more non-planar. researchgate.net The additional sulfonic acid groups in this compound, compared to Congo Red, introduce steric and electrostatic repulsions that disrupt the planarity of the molecule, particularly around the azo bonds. researchgate.net This deviation from a flat structure is a primary reason for the observed differences in the biological activities of these dyes. While the planar structure of Congo Red allows it to intercalate into the cross-beta sheet structures of amyloid plaques, the non-planar nature of Trypan Blue (and by extension, this compound) hinders such interactions. researchgate.netresearchgate.net
The following table provides a comparative overview of the structural and functional characteristics of these related dyes.
| Feature | This compound (inferred from Trypan Blue) | Congo Red | Evans Blue |
| Molecular Structure | Bis-azo dye with multiple sulfonate groups. researchgate.net | Symmetrical bis-azo dye with two sulfonate groups. | Bis-azo dye, isomer of Trypan Blue. nih.gov |
| Molecular Planarity | Generally non-planar due to sulfonate group positioning. researchgate.net | Largely planar. researchgate.netnih.gov | Largely planar. researchgate.netnih.gov |
| Self-Assembly | Poor self-assembling properties. researchgate.netresearchgate.net | Strong tendency to self-assemble into ribbon-like micelles. researchgate.net | Exhibits self-assembly. researchgate.net |
| Protein Complexation | Reduced ability to form stable complexes with certain proteins (e.g., amyloids). researchgate.netresearchgate.net | Forms stable complexes with amyloid proteins and others. nih.govresearchgate.net | Forms complexes with proteins like albumin. nih.govresearchgate.net |
Role of Azo Bonds and Molecular Planarity in Dye-Biomolecule Interactions
Molecular planarity is a crucial determinant for the binding of bis-azo dyes to proteins and other biological macromolecules. researchgate.net A planar conformation allows for maximal van der Waals and hydrophobic interactions with flat surfaces on target molecules, such as the beta-pleated sheets found in amyloid fibrils. mdpi.com The planar structure of dyes like Congo Red facilitates its alignment with and binding to these structures. researchgate.net
Comparative Analysis and Derivative Research
Relationship with Other Trypan Dyes
Trypan Red belongs to the class of azo dyes, a group of synthetic organic compounds characterized by the presence of one or more azo groups (-N=N-). Its properties and applications are often understood in comparison to other prominent dyes, particularly those within the "trypan" family.
Both this compound and Trypan Blue were first synthesized by the German scientist Paul Ehrlich in 1904, marking a significant milestone in early chemotherapy wikipedia.orgnih.gov. Ehrlich's pioneering experiments demonstrated that both dyes possessed trypanocidal activity against parasitic infections in mice nih.govresearchgate.netnih.gov. Specifically, this compound exhibited both prophylactic and curative efficacy against Trypanosoma equinum infections in mice researchgate.netmdpi.com. However, its effectiveness was limited, as it proved to be ineffective against other trypanosome species researchgate.net. Trypan Blue, while successful in clearing trypanosomatid infections in mouse models, did not achieve similar success in other mammals researchgate.netnih.gov.
A significant drawback for the potential human therapeutic use of this compound was its pronounced side effect: it caused prolonged red staining of the skin in treated mice, sometimes lasting for weeks or even months researchgate.netnih.gov. Similarly, Trypan Blue, despite its use as a veterinary drug against babesiosis, stained meat and skin blue, which rendered it unpopular and unsuitable for human patients mdpi.com.
In terms of research applications, this compound is recognized as an acid azo dye commonly employed as a stain to differentiate viable from non-viable cells nih.govsemanticscholar.org. Trypan Blue is more widely known and utilized in biosciences as a vital stain to selectively color dead tissues or cells blue wikipedia.orgfishersci.ca. Its mechanism of action in cell viability assays relies on the principle that viable cells with intact cell membranes exclude the dye, whereas cells with compromised or damaged membranes allow the dye to penetrate and bind to intracellular proteins, thereby staining the cells blue sigmaaldrich.comlogosbio.com.
Trypan Blue finds extensive use in microscopy for cell counting and assessing tissue viability wikipedia.orgfishersci.ca. It is also applied in ophthalmic cataract surgery to stain the anterior capsule for better visualization and in keratoplasty for staining posterior stromal fibers and endothelium wikipedia.org. Furthermore, it can be used to observe fungal hyphae and stramenopiles wikipedia.orgfishersci.ca. Despite its utility, Trypan Blue can exhibit toxicity to cells, particularly with extended exposure times, leading to restrictions on its use in laboratories in some European countries logosbio.comnih.govarvojournals.org. Erythrosin B, with a significantly lower toxicity profile, has emerged as an alternative dye for cell viability and counting logosbio.com.
A comparative overview of this compound and Trypan Blue is presented in the table below:
| Feature | This compound | Trypan Blue |
| Synthesis Year | 1904 wikipedia.orgnih.gov | 1904 wikipedia.orgnih.gov |
| Efficacy | Trypanocidal against T. equinum in mice researchgate.netmdpi.com | Trypanocidal in mouse models researchgate.netnih.gov |
| Toxicity/Side Effects | Prolonged skin staining in mice researchgate.netnih.gov | Stains meat/skin blue; cellular toxicity mdpi.comlogosbio.comarvojournals.org |
| Primary Use | Vital stain for cell viability nih.govsemanticscholar.org | Vital stain for cell viability, microscopy, ophthalmic surgery wikipedia.orgfishersci.casigmaaldrich.com |
| Chemical Type | Acid Azo Dye nih.govufrgs.br | Azo Dye wikipedia.org |
This compound shares structural and functional analogies with other bis-azo dyes such as Congo Red and Evans Blue. All three compounds belong to the bis-azo dye class nih.gov.
Structurally, Congo Red and Evans Blue are largely planar molecules, with some torsion occurring around the central diphenyl bond that connects their two halves nih.govresearchgate.netresearchgate.net. In contrast, Trypan Blue exhibits a higher degree of non-planarity. This non-planarity in Trypan Blue is attributed to steric interactions between its sulfonic groups and the diazo bonds, as well as the central bond linking the symmetrical parts of the molecule nih.govresearchgate.netresearchgate.net. This structural difference impacts their self-assembly properties and their ability to form complexes with proteins nih.govresearchgate.netresearchgate.net.
Functionally, these dyes interact with biological systems in distinct ways:
Evans Blue is notable for its very high affinity for serum albumin wikipedia.orgsigmaaldrich.comdawnscientific.comnih.gov. This strong binding makes it a valuable high-molecular-weight protein tracer, frequently used in physiological studies to estimate the proportion of body water contained in blood plasma wikipedia.orgsigmaaldrich.comdawnscientific.com. It also acts as a negative allosteric modulator of AMPA and kainate receptors and inhibits vesicular glutamate (B1630785) transporters wikipedia.org. Its application extends to assessing the permeability of the blood-brain barrier to macromolecules, as albumin-bound Evans Blue normally cannot cross this barrier wikipedia.orgsigmaaldrich.com.
Congo Red is widely recognized for its characteristic binding to amyloid fibrils, which makes it a crucial diagnostic tool for amyloidosis uni-muenchen.de. Computational and experimental studies indicate that Congo Red forms stable, continuous, ribbon-like supramolecular organizations in aqueous solutions researchgate.netresearchgate.net.
Trypan Blue , similar to Evans Blue, has the capacity to bind to proteins nih.gov.
The ability of these compounds to self-assemble in solution has been shown to correlate with their capacity to complex with proteins, suggesting that their supramolecular properties can influence their specific ligation characteristics researchgate.net.
This compound is classified as an acid azo dye nih.govsemanticscholar.orgufrgs.br. Azo dyes are a broad category of synthetic dyes characterized by the presence of at least one azo group (-N=N-). Other examples of azo dyes include Sudan dyes, which are typically used as stains for fats ufrgs.br. Congo Red is also an azo dye dawnscientific.comfishersci.ca.
Vital stains, such as this compound and Trypan Blue, are distinguished by their ability to selectively stain living or dead cells based on the integrity of the cell membrane wikipedia.orgnih.govsemanticscholar.orgsigmaaldrich.comlogosbio.com. The principle behind their use as viability indicators is that healthy cells with intact membranes exclude the dye, while cells with compromised membranes allow the dye to enter sigmaaldrich.comlogosbio.com.
This mechanism differentiates them from other vital stains that may target different cellular components or operate via distinct principles. For instance, neutral red and acridine (B1665455) orange are other vital stains. Neutral red accumulates in the lysosomes of live cells and can be used as a counterstain for Trypan Blue researchgate.net. Acridine orange can stain nucleic acids in living cells and is often co-stained with propidium (B1200493) iodide or ethidium (B1194527) bromide, which selectively permeate compromised plasma membranes to differentiate between live and dead cells based on nucleic acid staining researchgate.net. The specific membrane exclusion property of this compound and Trypan Blue sets them apart from dyes that freely enter cells or primarily stain intracellular structures in live cells.
Development of Analogues and Successor Compounds
The early research into this compound and related dyes laid the foundation for the development of more sophisticated and clinically relevant compounds.
Paul Ehrlich's groundbreaking work with this compound and Trypan Blue in 1904 was instrumental in establishing the concept of chemotherapy for trypanosomatid infections nih.govresearchgate.netnih.govmdpi.com. While this compound demonstrated efficacy against T. equinum in mice, its significant side effect of prolonged skin staining in treated animals posed a major obstacle to its clinical application in humans researchgate.netnih.govresearchgate.netmdpi.com.
This limitation spurred further research by chemists at Bayer, notably Oskar Dressel, Richard Kothe, and Bernhard Heymann researchgate.net. Their objective was to develop colorless analogues that would retain the antitrypanosomal activity without the undesirable staining effects researchgate.netnih.govresearchgate.netmdpi.com. This pursuit involved a strategic modification of the dye's molecular structure, specifically replacing the azo moieties with amido and ureyl linkers researchgate.net.
This research program culminated in the synthesis of "Bayer 205," a compound that later became known as Suramin (B1662206) researchgate.netnih.govresearchgate.netmdpi.com. Suramin represents a class of polysulfonated naphthylureidic drugs nih.govuni.lu and is considered a derivative of Trypan Blue researchgate.net. Introduced clinically in 1916, Suramin holds the distinction of being the first chemotherapeutic agent developed through a medicinal chemistry project nih.govresearchgate.net. It remains in clinical use for the treatment of Human African Trypanosomiasis, also known as sleeping sickness, caused by the parasitic protist Trypanosoma brucei nih.govresearchgate.netnih.govmdpi.com. Research has also revealed that Suramin and other Trypan Blue mimetics act as inhibitors of pyruvate (B1213749) kinases, binding to the adenosine (B11128) site of these enzymes nih.govnih.gov.
The persistent and visible staining caused by this compound in experimental animals was a primary motivator for the development of colorless analogues researchgate.netnih.govresearchgate.netmdpi.com. The goal was to eliminate this significant cosmetic and practical side effect, which would otherwise preclude its use in human therapy researchgate.netnih.govresearchgate.netmdpi.com.
The systematic research efforts at Bayer, driven by the desire for improved therapeutic profiles, led to the chemical modifications that resulted in Suramin. By replacing the chromophoric azo groups with amido and ureyl linkers, the researchers successfully synthesized compounds that not only lacked the staining properties of the original dyes but also exhibited enhanced antitrypanosomatidic activities researchgate.net. Suramin itself is a colorless compound, effectively addressing the staining issue while maintaining or improving therapeutic efficacy mdpi.com. This development exemplifies a successful strategy in medicinal chemistry: optimizing drug candidates by addressing undesirable side effects through structural modifications, leading to the creation of more tolerable and effective therapeutic agents.
Influence on the Discovery and Development of Subsequent Chemotherapeutic Agents
The pioneering work of Paul Ehrlich in the early 1900s, which included the development of this compound, was instrumental in shaping the concept of chemotherapy. This compound emerged as the first effective preparation in Ehrlich's research, demonstrating activity against trypanosomal infections in mice. isciii.esnih.govbritannica.comnih.gov This success, though limited to an animal model and not effective against human-pathogenic trypanosomes, established a crucial principle: the possibility of selectively targeting and destroying microbes without harming the host. isciii.esnih.govwikipedia.orgbioline.org.br This concept, central to Ehrlich's "magic bullet" theory, laid the groundwork for modern drug discovery. isciii.esnih.govnih.govwikipedia.orgbioline.org.brkahaku.go.jpresearchgate.net
The limitations of this compound in human therapy spurred Ehrlich's continued and extensive research into other antimicrobial compounds. This relentless pursuit led to the development of Salvarsan (Compound 606) in 1909, the first truly effective drug for treating syphilis, followed by the more soluble Neosalvarsan (Compound 914). isciii.esnih.govwikipedia.orgkahaku.go.jpjameslindlibrary.org The systematic approach of synthesizing and evaluating hundreds of compounds, exemplified by the progression from this compound to Salvarsan, established a fundamental relationship between chemical synthesis and therapeutic evaluation that remains a cornerstone of modern drug discovery. kahaku.go.jp Furthermore, the early investigations into trypan dyes, including this compound and trypan blue, directly contributed to the later development of suramin, a drug that continues to be used in the treatment of trypanosomiasis. nih.govrsc.org
Research on Modified this compound Formulations
Ongoing research has led to the development of modified formulations of this compound, designed to overcome some of the limitations of its predecessors. One notable example is this compound Plus™.
Characterization of this compound Plus™: Enhanced Properties and Reduced Cellular Toxicity
This compound Plus™ is a modified formulation that exhibits similar cell permeability characteristics to Trypan Blue, meaning it is generally excluded by live cells with intact membranes. aatbio.comulab360.cominterchim.fr However, it offers significant advantages in terms of cellular toxicity and microscopic observation. Compared to Trypan Blue, this compound Plus™ demonstrates reduced toxicity to cells, particularly exhibiting minimal impact on cell surface receptors such as G-protein coupled receptors (GPCRs). aatbio.comulab360.cominterchim.fr This reduced cellular toxicity is a critical enhancement for various biological assays.
An additional benefit of this compound Plus™ is its optical clarity, which allows for clearer observation of cells under a microscope, a notable improvement over Trypan Blue, which can obscure cellular visualization. aatbio.comulab360.cominterchim.fr This modified compound is highly purified and has been shown to be usable at concentrations up to 1 mM with minimal cell cytotoxicity, with a recommended working concentration of 0.75 mM. aatbio.comulab360.cominterchim.fr The formulation includes a probenecid-like moiety, suggesting a potential mechanism of action involving the inhibition of drug-efflux pumps, although its precise cellular mechanism continues to be investigated. aatbio.comulab360.cominterchim.fr
Application in Preventing Fluorescent Dye Leakage from Cells
A key application of this compound Plus™ lies in its ability to prevent the leakage of various fluorescent dyes from cells. aatbio.comulab360.cominterchim.fr This property is particularly valuable in cell-based assays where the retention of fluorescent indicators within the cell is crucial for accurate measurements. This compound Plus™ has been effectively utilized to prevent the leakage of a wide range of fluorescent dyes, including:
| Fluorescent Dye Category | Examples of Dyes Prevented from Leaking aatbio.comulab360.cominterchim.fr |
| Fluorescein Derivatives | FDA, Calcein AM, Fluo-3 AM, Fluo-4 AM, Quest Fluo-8™ AM |
| Rhodamine Derivatives | Rhodamine 123, Rhod-4™ AM, TMRM, TMRE |
| Calcium Indicators | Indo-1 AM, Fura-2 AM |
| Mitochondrial Potential Dyes | JC-1 |
This capability enhances the reliability and accuracy of experiments relying on intracellular fluorescent probes, providing a more stable environment for cellular analysis.
Challenges, Limitations, and Future Research Directions
Historical Limitations and Clinical Non-Applicability
Trypan red, while a pioneering compound in the development of specific chemotherapy, faced considerable hurdles that prevented its widespread clinical adoption for human therapeutic use.
Documented Issues with Relapses and Strain-Specific Ineffectiveness in Early Trials.
Paul Ehrlich's early work demonstrated this compound's effectiveness against Trypanosoma equinum infections in mice, marking it as the first drug to show activity against trypanosomal infections in this animal model. sigmaaldrich.com However, this efficacy did not translate to all trypanosome species, as this compound was found to be ineffective against varieties of trypanosoma pathogenic to humans. wikipedia.org Further experimentation revealed its ineffectiveness against other trypanosome species. fishersci.ca An attempt to use a 7-amino derivative of this compound in a trial in Africa by Robert Koch was also unsuccessful. fishersci.ca This strain-specific ineffectiveness highlighted a significant limitation for its broader application. Historically, related "trypan dyes," such as Trypan Blue, also exhibited issues with relapses in treated animals, indicating a broader challenge within this class of compounds to achieve sustained therapeutic outcomes. fishersci.co.uk Furthermore, this compound demonstrated a failure to protect against certain neurotropic viruses, such as M.M. and Russian spring-summer encephalitis, underscoring its limited spectrum of activity. cenmed.com
Unacceptable Side Effects and Toxicity Profiles at Potentially Curative Doses.
A major impediment to the clinical use of this compound and its successors, such as Trypan Blue, was the manifestation of unacceptable side effects and toxicity profiles at doses that might have been therapeutically effective. fishersci.cawikipedia.org For instance, studies on Trypan Blue, a closely related dye, revealed significant toxicity in animal models. Intraperitoneal administration of 350 mg/kg of a 2% solution was lethal for rats, and 300 mg/kg was lethal via intravenous administration. wikipedia.org Guinea pigs were more sensitive, with 250 mg/kg intraperitoneally proving lethal for half of the animals. wikipedia.org Symptoms of poisoning in rabbits after intravenous injection of toxic doses included labored respiration, accelerated and weak heart action, and convulsions, with peracute cases showing methaemoglobinaemia. wikipedia.org
In the context of human exposure to coal-tar dyes, which include Trypan Blue, reported toxic effects encompassed cardiac pain, epigastric palpitation, gastric and renal irritation, feeble pulse, and signs of shock, progressing to coma and even temporary respiratory failure in severe instances. wikipedia.org These severe systemic toxicities at potentially curative concentrations rendered these compounds unsuitable for human therapeutic intervention.
Practical Drawbacks for Human Therapeutic Use, such as Persistent Skin Staining.
Beyond the systemic toxicities, practical drawbacks also precluded the human therapeutic use of trypan dyes. A notable issue was the persistent staining of tissues. Trypan Blue, for example, stained the meat and skin of treated animals blue, a characteristic that made it unpopular for veterinary use and entirely unsuitable for human patients. fishersci.cawikipedia.orgwikidata.org This undesirable aesthetic side effect, stemming from the dye's inherent chromophoric properties and distribution within the body, was a significant barrier to its acceptance as a therapeutic agent. The pursuit of colorless derivatives by researchers like Oskar Dressel, Richard Kothe, and Bernhard Heymann at Bayer, who replaced the azo moieties in trypan dyes with amido and ureyl linkers to avoid skin staining, further underscores the severity of this practical limitation for the entire class of trypan dyes. fishersci.ca
Methodological Considerations and Potential Artifacts in Research Use
Despite their limited clinical applicability, trypan dyes, most notably Trypan Blue, remain widely used in research, particularly in cell viability assays. However, their use is accompanied by several methodological considerations and potential artifacts that necessitate careful handling and interpretation of results.
Risk of False Positive and False Negative Results in Cell Viability Assays.
Trypan blue exclusion assays, while commonly employed, are susceptible to both false positive and false negative results. wikipedia.orgatamankimya.comnih.gov False positive staining can occur when cells with temporarily permeable cell membranes are stained, even if they are not truly dead. fishersci.fi This can be influenced by factors such as changes in osmolarity, metabolism, or spontaneous invagination, leading the dye to penetrate otherwise viable cells. nih.gov Conversely, false negative results may arise from the loss of dead cells during the washing steps of the assay protocol. fishersci.ca Additionally, live cells can undergo cell death while awaiting counting in tubes or on a hemocytometer, contributing to false positive staining. fishersci.ca The inability of Trypan Blue to provide information on sub-lethal injury further contributes to the potential for inaccurate viability assessments. wikipedia.orgatamankimya.com
The following table summarizes common sources of false results in Trypan Blue exclusion assays:
| Type of Error | Source of Error | Impact on Viability Assessment |
| False Positive | Temporarily permeable cell membranes fishersci.fi | Underestimation of viable cells |
| Changes in osmolarity, metabolism, or spontaneous invagination nih.gov | Underestimation of viable cells | |
| Live cells dying during counting fishersci.ca | Underestimation of viable cells | |
| False Negative | Loss of dead cells during washing fishersci.ca | Overestimation of viable cells |
| Inability to detect sub-lethal injury wikipedia.orgatamankimya.com | Overestimation of viable cells |
Factors Influencing Dye Permeability and Staining Accuracy, and Strategies for Mitigation.
Several factors can influence the permeability of trypan dyes and, consequently, the accuracy of staining in cell viability assays. The state of the cells significantly affects the accuracy of results. fishersci.fi Prolonged incubation with the dye can lead to viable cell staining due to the dissociation of dye aggregates. guidetopharmacology.org Furthermore, the dye itself can exhibit toxicity to cells if exposure is prolonged, potentially affecting the sample and leading to inaccurate viability readings. fishersci.fi In complex samples, such as primary cells collected from living tissue, distinguishing red blood cells from stained dead cells can be challenging, leading to an underestimation of the sample's survival rate. fishersci.fi Harsh lysis buffers, such as ammonium (B1175870) chloride-based buffers, can also induce false-positive staining immediately after treatment. nih.gov The presence of significant debris from cell lysis can further complicate accurate counting. nih.gov Environmental factors like pH and temperature can also influence dye permeability. chemeurope.com The addition of serum to cell suspensions can significantly inhibit the diffusion of trypan dyes into cells, affecting staining. chemeurope.com
To mitigate these issues and improve staining accuracy, several strategies can be employed:
Optimized Incubation Periods: Short incubation periods with trypan dyes are recommended to minimize viable cell staining and prevent the dye's inherent toxicity from affecting the sample. fishersci.figuidetopharmacology.org
Counterstains: Using counterstains like neutral red and acridine (B1665455) orange can provide additional information, as neutral red stains lysosomes of live cells, and acridine orange can stain nucleic acids in living cells. wikipedia.orgatamankimya.com
Co-staining with Membrane-Impermeable Dyes: Co-staining with dyes like propidium (B1200493) iodide or ethidium (B1194527) bromide, which only permeate compromised plasma membranes, can provide vital information to differentiate between live and dead cells. wikipedia.orgatamankimya.com
Sample Preparation Techniques: Employing methods such as Ficoll gradient protocols can ensure the removal of red blood cells (RBCs) and preserve the viability of peripheral blood mononuclear cells (PBMCs), improving counting accuracy. nih.gov
Automated Cell Counters and Gating: Automated cell counters can reduce user error and fatigue. fishersci.fi When using such systems, adjusting cell size sliders to gate out debris smaller than 5 µm can improve accuracy. nih.gov For complex samples, nucleic acid stains like acridine orange, SYTO 9 green fluorescent nucleic acid stain, or ethidium homodimer-1 can selectively stain only nucleated cells, simplifying counts when RBCs and platelets are present. nih.gov
Fixation: Paraformaldehyde (PFA) fixation after trypan blue staining can minimize false positive staining. fishersci.ca
Alternative Dyes: Erythrosin B is presented as an alternative dye with significantly lower toxicity, which can be considered for cell viability measurements. fishersci.fi
The following table outlines factors influencing dye permeability and staining accuracy, along with corresponding mitigation strategies:
| Factor Influencing Accuracy | Impact on Staining | Mitigation Strategy |
| Temporarily permeable cell membranes fishersci.fi | False positives | Short incubation periods fishersci.figuidetopharmacology.org |
| Prolonged incubation with dye guidetopharmacology.org | Viable cell staining, dye toxicity fishersci.fi | Short incubation periods fishersci.figuidetopharmacology.org |
| Presence of RBCs/debris in primary samples fishersci.finih.gov | Difficulty distinguishing dead cells, false positives | Ficoll gradient protocols, nucleic acid stains, automated cell counter gating fishersci.finih.gov |
| Harsh lysis buffers nih.gov | False positives | Careful selection of lysis buffers, Ficoll gradient nih.gov |
| Loss of dead cells during washing fishersci.ca | False negatives | Account for floating dead cells in supernatant fishersci.ca |
| Cells dying during counting fishersci.ca | False positives | Automated cell counters fishersci.fi |
| Inability to detect sub-lethal injury wikipedia.orgatamankimya.com | Overestimation of viability | Use of counterstains (Neutral Red, Acridine Orange), co-staining (Propidium Iodide, Ethidium Bromide) wikipedia.orgatamankimya.com |
| pH and temperature chemeurope.com | Altered permeability | Control environmental conditions |
| Presence of serum chemeurope.com | Inhibited dye diffusion | Consider serum-free conditions or adjust protocol |
Challenges and Limitations in its Application for In Vivo Studies
The application of this compound in in vivo studies, particularly for therapeutic purposes, encountered significant challenges and limitations. Historically, while initial injections of this compound could cure mice infected with Trypanosoma equinum, relapses of the infection were observed months after treatment nih.gov. Furthermore, attempts to treat Trypanosoma brucei strains, which cause human sleeping sickness, were unsuccessful, as were trials with approximately 50 alternative compounds, leading to the discontinuation of its therapeutic use by 1905 nih.govuni.lu.
A major hurdle for drug delivery, highlighted by the use of trypan dyes, is the blood-brain barrier (BBB), which restricts the passage of many compounds into the central nervous system nih.gov. This inherent biological barrier poses a significant challenge for systemic administration of drugs intended to treat infections or conditions within the brain.
Beyond historical context, general challenges in in vivo studies for compounds like this compound include issues such as poor solubility, rapid metabolism, and the potential for the development of drug resistance. While Trypan blue, a related dye, is widely used in vitro for cell viability assays, its in vivo application has been limited due to concerns regarding toxicity at higher doses. However, recent research indicates that lower doses of Trypan blue can be effectively used for in vivo tracking of cell death without causing overt adverse phenotypes in organs like the liver or kidney. This suggests that careful dose optimization might mitigate some toxicity concerns for related compounds in in vivo settings.
Contemporary Research Gaps and Opportunities
Despite its historical context, this compound and its chemical class present several contemporary research gaps and opportunities, especially in understanding fundamental biological interactions and developing new therapeutic agents.
Ongoing Investigation into Undetermined Cellular Mechanisms of Action
A significant research gap lies in fully elucidating the precise cellular mechanisms of action for this compound, particularly concerning its trypanocidal properties. While it was observed that trypanosomes resistant to this compound accumulated less dye, suggesting an uptake mechanism, the detailed cellular pathways remain largely undetermined uni.lu.
Insights can be drawn from related compounds. For instance, Trypan blue is known to be incorporated by trypanosomes through massive endocytosis via their flagellar pocket, explaining its selective uptake by parasites over host cells which exhibit lower endocytosis levels nih.gov. Once inside, it can label dead cells due to compromised membrane integrity. Similarly, suramin (B1662206), a polysulfonated naphthylureidic drug derived from a this compound analogue, enters trypanosomes via an endocytic pathway involving specific bloodstream stage-specific invariant surface glycoproteins (ISG75) and accumulates in lysosomes nih.gov. The cellular mechanism of this compound Plus™, a related compound, is still under investigation, though it is hypothesized to inhibit drug-efflux pumps due to a probenecid-like moiety. The general lack of fully characterized mechanisms of action for many antitrypanosomal drugs underscores a broader research opportunity to define how these compounds interact at a molecular and cellular level.
Exploration of Novel Analogues and Derivatives with Improved Pharmacological Profiles
The historical development of suramin from a this compound analogue highlights the potential for creating novel derivatives with improved pharmacological profiles. Suramin, a colorless derivative of this compound, remains an effective therapy for the early stage of sleeping sickness.
Current research actively explores novel analogues of existing drugs to overcome limitations such as poor solubility, rapid metabolism, and the emergence of resistance. Strategies include structural modifications to enhance pharmacokinetic and pharmacodynamic properties. For example, the incorporation of adamantane (B196018) moieties into drug candidates has been shown to increase lipophilicity and improve cell membrane permeability, leading to more potent trypanocidal agents. Projects like NMTrypI are specifically focused on designing and synthesizing improved analogues for trypanosomatidic infections, aiming to identify targets, understand off-target effects, and assess drug resistance potential to guide lead drug optimization.
Relevance to Current Research on Neglected Tropical Diseases and Antimicrobial Resistance
This compound's initial development was aimed at combating trypanosomiasis, a significant neglected tropical disease (NTD) guidetopharmacology.orgnih.gov. The historical observation by Paul Ehrlich that trypanosomes could develop resistance to this compound, characterized by reduced dye accumulation, was an early insight into drug resistance mechanisms uni.lu.
Today, drug resistance remains a critical and growing concern for NTDs, including Human African Trypanosomiasis (HAT). The emergence of antimicrobial resistance (AMR) poses a substantial threat to the progress made in controlling and eliminating NTDs globally. Many NTD programs rely on a limited arsenal (B13267) of medicines, some of which have been in use for decades, making them vulnerable to resistance development. There is a pressing need to strengthen global monitoring and surveillance systems to enable early detection of AMR and to implement strategies for its mitigation. Research into this compound and its analogues can contribute to understanding the fundamental principles of drug-parasite interactions and resistance mechanisms, informing the development of new strategies to combat drug-resistant NTDs.
Potential for Repurposing or Developing New Therapeutic Applications (e.g., in cancer research, by analogy with related compounds)
Drug repurposing, the strategy of identifying new therapeutic uses for existing, approved drugs, offers a promising avenue for drug discovery, particularly in areas like cancer research. This approach benefits from established safety profiles and potentially lower development costs and accelerated timelines.
While direct repurposing of this compound for cancer is not explicitly detailed in the provided information, its historical connection to suramin is highly relevant. Suramin, a derivative of a this compound analogue, has demonstrated significant anti-tumor properties and is a non-selective kinase inhibitor. This highlights a precedent for compounds structurally related to this compound to exhibit activity beyond their initial indications.
The broader class of urea-based derivatives, which includes suramin, is actively being investigated for its potential in developing anticancer agents. The current understanding of cancer hallmarks and the tumor microenvironment provides numerous targets for novel therapeutic strategies, and repurposed drugs are being extensively examined in preclinical studies to target these key pathways. Examples of non-chemotherapeutic drugs, such as the antipsychotic trifluoperazine, demonstrating anti-proliferative effects against cancer cells, further support the viability of drug repurposing in oncology. This suggests that a deeper exploration of this compound's molecular interactions and potential off-target effects, by analogy with its derivatives, could unveil new therapeutic applications, including in cancer research.
Q & A
Q. What is the known mechanism of action of Trypan red against Trypanosoma species, and what experimental evidence supports this?
this compound selectively targets trypanosomes by inhibiting essential redox enzymes, particularly trypanothione reductase, which is critical for parasite antioxidant defense. Paul Ehrlich’s foundational work demonstrated its efficacy in experimental trypanosomiasis models, where structural analogs like atoxyl (a trivalent arsenic compound) informed early structure-activity relationship (SAR) studies . Modern validation involves comparative assays with redox-sensitive fluorescent probes to quantify enzyme inhibition kinetics.
Q. What standardized in vitro protocols are recommended for assessing this compound’s trypanocidal activity, and how do researchers control for dye exclusion artifacts?
Standard protocols include:
- Parasite culture : Use axenic T. brucei cultures in HMI-9 medium with 10% FBS.
- Dose-response assays : 24–72 hr incubations with this compound (0.1–100 μM), measuring viability via ATP-based luminescence (to avoid interference from dye aggregation).
- Controls : Include untreated cultures and parallel assays with impermeable dyes (e.g., Evans blue) to distinguish true cytotoxicity from dye exclusion artifacts .
Advanced Research Questions
Q. How can researchers reconcile contradictory findings regarding this compound’s efficacy between in vitro and in vivo models of trypanosomiasis?
Contradictions often arise from pharmacokinetic variability (e.g., serum protein binding in vivo) or host immune modulation. Methodological strategies include:
- Triangulation : Cross-validate results using multiple detection methods (e.g., parasitemia counts, qPCR for parasite RNA, and histopathology).
- Pharmacodynamic modeling : Integrate in vitro IC₅₀ values with in vivo plasma concentration-time profiles to identify subtherapeutic dosing windows.
- Host-pathogen interaction assays : Co-culture parasites with host macrophages to simulate immune-mediated clearance effects absent in in vitro systems .
Q. Table 1. Key Variables Affecting this compound Efficacy Across Experimental Models
Q. What methodological strategies optimize this compound dosing regimens in combination therapy studies while minimizing cross-reactivity with other trypanocidal agents?
- Isobologram analysis : Quantify synergistic or antagonistic effects with melarsoprol or eflornithine using fixed-ratio combinations.
- Competitive binding assays : Pre-incubate parasites with this compound before adding secondary agents to identify receptor competition.
- Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Use non-compartmental analysis to adjust dosing intervals and avoid overlapping toxicity thresholds .
Q. How should researchers design longitudinal studies to evaluate this compound’s prophylactic potential against latent trypanosome infections?
- Preclinical models : Use immunosuppressed murine hosts to mimic latent infection states.
- Dosing intervals : Test weekly vs. biweekly administrations, monitoring relapse via xenodiagnosis.
- Endpoint criteria : Combine PCR-based detection of minicircle DNA (kinetoplast) with serological biomarkers (e.g., VSG-specific antibodies) to confirm parasite clearance .
Methodological Considerations for Data Interpretation
- Handling outlier data : Apply Grubbs’ test to exclude technical outliers, then repeat assays under controlled oxygen tension (5% O₂) to mimic in vivo conditions .
- Structural-activity refinement : Synthesize this compound derivatives with modified sulfonic acid groups and test redox inhibition via stopped-flow spectrophotometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
